![molecular formula C15H14N2O2S B2883414 2-(4-Hydroxybut-2-ynylsulfanyl)-3-prop-2-enylquinazolin-4-one CAS No. 500113-81-5](/img/structure/B2883414.png)
2-(4-Hydroxybut-2-ynylsulfanyl)-3-prop-2-enylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxybut-2-ynylsulfanyl)-3-prop-2-enylquinazolin-4-one, commonly known as HBSQ, is a quinazolinone derivative that has been studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects that make it an interesting subject for scientific research.
Mécanisme D'action
The mechanism of action of HBSQ is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. HBSQ has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
HBSQ has been found to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of the immune system. HBSQ has also been found to exhibit anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HBSQ in lab experiments is its high potency and selectivity for cancer cells. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on HBSQ. One area of interest is the development of more effective synthesis methods that can improve the yield and purity of HBSQ. Another area of interest is the investigation of HBSQ's potential as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanism of action of HBSQ and to identify potential drug targets for its use in cancer therapy.
Méthodes De Synthèse
The synthesis of HBSQ involves the reaction of 2-aminobenzamide with propargyl bromide to form 2-(prop-2-yn-1-yl)benzamide. This compound is then reacted with 4-chlorobutyric acid to form 2-(4-chlorobut-2-yn-1-yl)benzamide, which is subsequently reacted with sodium sulfide to form HBSQ.
Applications De Recherche Scientifique
HBSQ has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that HBSQ exhibits cytotoxic effects on a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. HBSQ has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
2-(4-hydroxybut-2-ynylsulfanyl)-3-prop-2-enylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-9-17-14(19)12-7-3-4-8-13(12)16-15(17)20-11-6-5-10-18/h2-4,7-8,18H,1,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOMORMMKUVCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC#CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-2-((4-hydroxybut-2-yn-1-yl)thio)quinazolin-4(3H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.